molecular formula C21H21N3O4 B7708471 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-propylbenzamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-propylbenzamide

Cat. No.: B7708471
M. Wt: 379.4 g/mol
InChI Key: GFMJKUOSCIRITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-propylbenzamide, also known as HMN-176, is a small molecule drug that has been extensively researched for its potential use in cancer treatment. It belongs to the family of benzamide derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-propylbenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. This compound also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, inhibits angiogenesis, and suppresses metastasis. This compound also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-propylbenzamide in lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines and can be used as a tool compound for studying cancer biology. However, the complex synthesis process and high cost of this compound can be a limitation for its use in lab experiments.

Future Directions

There are several future directions for the research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-propylbenzamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of the potential use of this compound in combination with other anticancer agents for enhanced efficacy. Additionally, the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity is an area of active research. Finally, the evaluation of this compound in clinical trials for its potential use in cancer treatment is a promising future direction.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-propylbenzamide involves a multi-step process that starts with the reaction of 2-hydroxy-8-methylquinoline with para-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with propylamine to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-propylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. This compound exerts its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis.

Properties

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitro-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-11-23(21(26)15-7-9-18(10-8-15)24(27)28)13-17-12-16-6-4-5-14(2)19(16)22-20(17)25/h4-10,12H,3,11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMJKUOSCIRITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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